molecular formula C21H28N4O3 B11010220 N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11010220
M. Wt: 384.5 g/mol
InChI Key: LOVLMLYPUAESBS-UHFFFAOYSA-N
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Description

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROCYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROCYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 3-(2-morpholinoethoxy)aniline with a suitable cycloheptanone derivative under acidic or basic conditions The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes steps such as:

    Preparation of intermediates: Synthesis of 3-(2-morpholinoethoxy)aniline and cycloheptanone derivatives.

    Cyclization: Formation of the pyrazole ring under controlled temperature and pressure conditions.

    Purification: Use of chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROCYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROCYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROCYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simpler structure with similar pharmacological properties.

    Indole: Another heterocyclic compound with diverse biological activities.

    Triazole: Known for its antifungal and antimicrobial properties.

Uniqueness

N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROCYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the morpholinoethoxy group and the hexahydrocyclohepta[c]pyrazole ring system

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-(2-morpholin-4-ylethoxy)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H28N4O3/c26-21(20-18-7-2-1-3-8-19(18)23-24-20)22-16-5-4-6-17(15-16)28-14-11-25-9-12-27-13-10-25/h4-6,15H,1-3,7-14H2,(H,22,26)(H,23,24)

InChI Key

LOVLMLYPUAESBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4

Origin of Product

United States

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